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GNF2133 hydrochloride off-target kinase inhibition profile

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Compound of Interest

Compound Name: GNF2133 hydrochloride

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GNF2133 Hydrochloride Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **GNF2133 hydrochloride** in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent DYRK1A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is GNF2133 hydrochloride and what is its primary mechanism of action?

A1: **GNF2133 hydrochloride** is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Its primary mechanism of action is the inhibition of DYRK1A's kinase activity, which plays a crucial role in regulating cell proliferation, particularly in pancreatic β -cells. By inhibiting DYRK1A, GNF2133 promotes the proliferation of both rodent and human β -cells, making it a valuable tool for research into type 1 diabetes.[2][3][4][5]

Q2: What is the reported potency and selectivity of GNF2133?







A2: GNF2133 is a highly potent inhibitor of DYRK1A with a reported half-maximal inhibitory concentration (IC50) of 6.2 nM.[2] It exhibits high selectivity against Glycogen Synthase Kinase 3β (GSK3β), with an IC50 value greater than 50 μM.[1][2]

Q3: What are the known off-target effects of GNF2133?

A3: While highly selective for DYRK1A over GSK3β, GNF2133 has been characterized as a dual DYRK1A/CLK (CDC-like kinase) inhibitor.[6][7][8] This indicates that it can also inhibit members of the CLK family of kinases. Additionally, in vivo studies in rats have shown that administration of GNF2133 can induce cellular proliferation in non-pancreatic tissues, including the liver, heart, and kidney.[3][4]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with **GNF2133 hydrochloride**.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Unexpected or paradoxical cellular phenotype (e.g., unexpected changes in cell cycle or proliferation in non-target cell lines)	Off-target CLK inhibition: GNF2133 is a dual DYRK1A/CLK inhibitor. CLK kinases are involved in the regulation of RNA splicing. Inhibition of CLKs can lead to widespread changes in gene expression and cellular function that may be independent of DYRK1A inhibition.	1. Validate with a structurally different DYRK1A inhibitor: Use an alternative DYRK1A inhibitor with a different off-target profile to confirm that the observed phenotype is due to DYRK1A inhibition. 2. Perform RNA-sequencing: Analyze changes in RNA splicing patterns to assess the impact of CLK inhibition. 3. Consult the literature for known effects of CLK inhibition in your specific cell type or pathway of interest.
In vivo studies show proliferation in non-pancreatic tissues (liver, heart, kidney)	On-target DYRK1A and off-target CLK effects in other tissues: The signaling pathways regulated by DYRK1A and CLKs are not restricted to pancreatic \(\beta\)-cells and can influence cell proliferation in other organs. The original study observed these effects in Wistar Han rats.	1. Careful Dose-Response Studies: Titrate GNF2133 to the lowest effective concentration that elicits the desired effect in pancreatic β- cells to minimize off-target proliferation. 2. Time-Course Experiments: Assess the proliferation in non-target tissues at different time points to understand the kinetics of this off-target effect. 3. Use of Tissue-Specific Models: If possible, utilize in vitro models of liver, heart, and kidney cells to further investigate the mechanisms of proliferation induced by GNF2133 in these tissues.



Inconsistent results between experiments

Compound stability and handling: Like many small molecules, the stability and solubility of GNF2133 can affect its potency and experimental reproducibility.

1. Proper Storage: Store GNF2133 hydrochloride as a powder at -20°C for long-term stability. For stock solutions in DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Freshly Prepared Working Solutions: Prepare working dilutions from stock solutions immediately before each experiment. 3. Solubility Considerations: If solubility issues are suspected, sonication may be recommended for dissolving the compound in DMSO. For in vivo studies, specific formulation protocols are available.[1]

Off-Target Kinase Inhibition Profile

While a comprehensive kinome-wide scan for GNF2133 is not publicly available, the following table summarizes the known on- and off-target activities.

Kinase Target	IC50 (nM)	Classification	Reference
DYRK1A	6.2	On-Target	[2]
GSK3β	>50,000	Off-Target (highly selective against)	[1][2]
CLK Family	Not specified	Off-Target (dual inhibitor)	[6][7][8]

Experimental Protocols



Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of GNF2133 against a kinase of interest. Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.

Materials:

- Purified recombinant kinase (e.g., DYRK1A, CLK1, etc.)
- · Kinase-specific substrate peptide
- GNF2133 hydrochloride
- ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 0.01% Triton X-100, 1 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- White, opaque 96- or 384-well plates
- Plate-reading luminometer

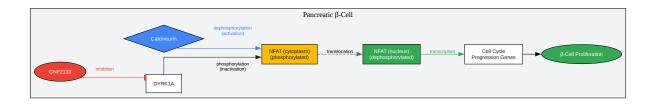
Procedure:

- Compound Preparation: Prepare a serial dilution of GNF2133 in DMSO. A typical starting stock concentration is 10 mM. Further dilute the compound in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- Kinase Reaction Setup:
 - $\circ\,$ Add 5 μL of the diluted GNF2133 or vehicle control (DMSO in reaction buffer) to the wells of the assay plate.



- Add 10 μL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase reaction buffer) to each well.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiation of Kinase Reaction:
 - \circ Add 10 μ L of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Termination and Detection:
 - Stop the kinase reaction and detect the product according to the manufacturer's instructions for the chosen detection reagent (e.g., by measuring ADP production).
- Data Analysis:
 - Plot the percentage of inhibition against the logarithm of the GNF2133 concentration.
 - Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

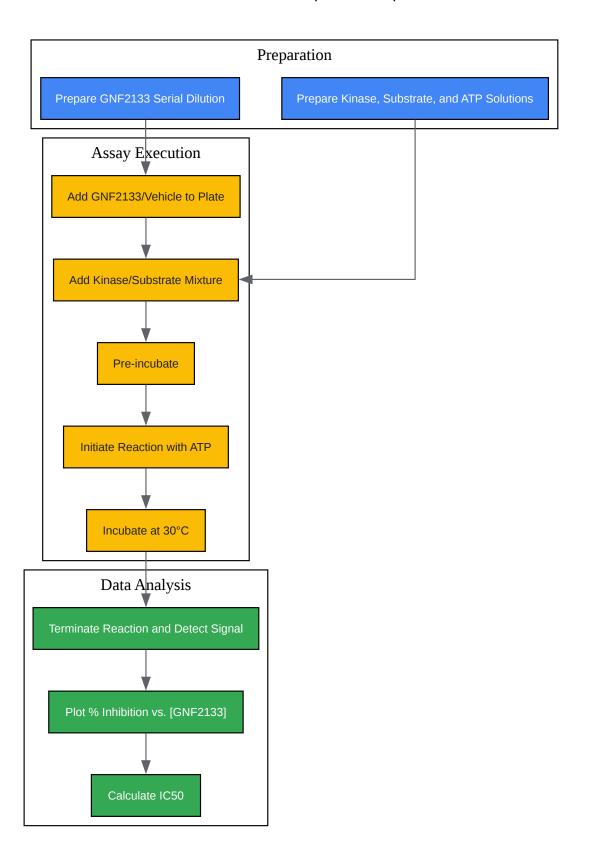
Visualizations





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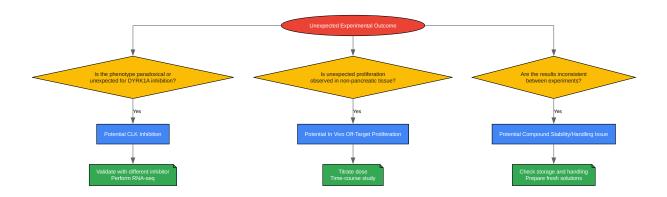
Caption: GNF2133-mediated DYRK1A inhibition in pancreatic β -cells.





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Caption: Workflow for an in vitro kinase inhibition assay.



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